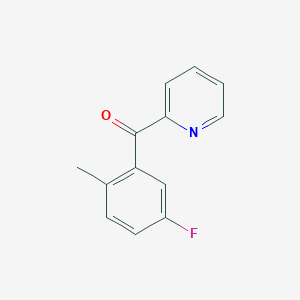
2',3-Dimethyl-4'-fluorobutyrophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’,3-Dimethyl-4’-fluorobutyrophenone is an organic compound characterized by its unique structural features, including a fluorine atom attached to the phenyl ring and methyl groups at the 2’ and 3’ positions of the butyrophenone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2’,3-Dimethyl-4’-fluorobutyrophenone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzaldehyde and 2,3-dimethylbutanone.
Condensation Reaction: A condensation reaction between 4-fluorobenzaldehyde and 2,3-dimethylbutanone is carried out in the presence of a base, such as sodium hydroxide, to form the intermediate product.
Oxidation: The intermediate is then subjected to an oxidation reaction using an oxidizing agent like potassium permanganate or chromium trioxide to yield 2’,3-Dimethyl-4’-fluorobutyrophenone.
Industrial Production Methods: In an industrial setting, the production of 2’,3-Dimethyl-4’-fluorobutyrophenone may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product.
Types of Reactions:
Oxidation: 2’,3-Dimethyl-4’-fluorobutyrophenone can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions, leading to a variety of substituted products.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles for Substitution: Amines, thiols, and other nucleophilic species.
Major Products:
Oxidation Products: Carboxylic acids, aldehydes.
Reduction Products: Alcohols.
Substitution Products: Various substituted phenones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2’,3-Dimethyl-4’-fluorobutyrophenone has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Material Science: The compound’s unique structural properties make it useful in the development of novel materials with specific electronic or optical characteristics.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
Mecanismo De Acción
The mechanism of action of 2’,3-Dimethyl-4’-fluorobutyrophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, influencing various biochemical pathways. Detailed studies on its mechanism of action reveal its potential to modulate enzyme activity and receptor signaling, making it a valuable tool in drug discovery and development.
Comparación Con Compuestos Similares
4’-Fluorobutyrophenone: Lacks the methyl groups at the 2’ and 3’ positions, resulting in different chemical and biological properties.
2’,3-Dimethylbutyrophenone: Does not have the fluorine atom, affecting its reactivity and applications.
4’-Fluoro-2’,3-dimethylacetophenone: Similar structure but with an acetophenone backbone instead of butyrophenone.
Uniqueness: 2’,3-Dimethyl-4’-fluorobutyrophenone stands out due to the combined presence of the fluorine atom and the methyl groups, which confer unique chemical reactivity and biological activity. This makes it particularly valuable in applications where specific interactions with molecular targets are required.
Propiedades
IUPAC Name |
1-(4-fluoro-2-methylphenyl)-3-methylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FO/c1-8(2)6-12(14)11-5-4-10(13)7-9(11)3/h4-5,7-8H,6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIUYVLSHGDJARR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C(=O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-Ethyl-3,9-diazaspiro[5.5]undecane](/img/structure/B7875259.png)
![Ethyl[(pyrimidin-5-yl)methyl]amine](/img/structure/B7875271.png)






![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(pyridin-2-yl)methanone](/img/structure/B7875327.png)





